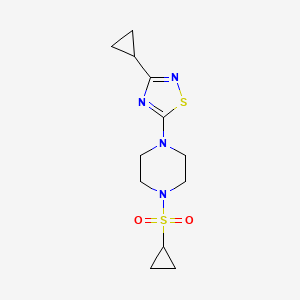![molecular formula C15H20ClN5O B12265187 5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265187.png)
5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds .
Scientific Research Applications
5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-1,2-thiazol-3(2H)-one: This compound shares the chloro and methyl groups but differs in the core structure.
N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine: This compound lacks the chloro group but has a similar overall structure
Uniqueness
5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H20ClN5O |
|---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H20ClN5O/c1-11-19-13(10-22-11)9-21-5-3-14(4-6-21)20(2)15-17-7-12(16)8-18-15/h7-8,10,14H,3-6,9H2,1-2H3 |
InChI Key |
HGDSLCVVYNAUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12265119.png)
![3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B12265124.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B12265126.png)
![3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B12265130.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,3,4-oxadiazole](/img/structure/B12265137.png)
![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265145.png)
![5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12265156.png)

![N-ethyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12265165.png)
![N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12265167.png)

![4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12265185.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine](/img/structure/B12265191.png)
